2,3-Dichloro-N-(2-fluorobenzyl)aniline
Overview
Description
2,3-Dichloro-N-(2-fluorobenzyl)aniline is an organic compound with the molecular formula C13H10Cl2FN It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 2 and 3 positions and a fluorobenzyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-(2-fluorobenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloroaniline and 2-fluorobenzyl chloride.
Reaction: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Conditions: The reaction is typically performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-(2-fluorobenzyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aniline ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride in methanol.
Major Products
Substitution: Formation of substituted anilines or benzylamines.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2,3-Dichloro-N-(2-fluorobenzyl)aniline has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Agrochemicals: The compound can be used in the development of new herbicides or pesticides due to its ability to interact with biological targets in plants and pests.
Material Science: It can be used in the synthesis of novel polymers or materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-N-(2-fluorobenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(3-fluorobenzyl)aniline
- 2,3-Dichloro-N-(4-fluorobenzyl)aniline
- 2,3-Dichloro-N-(2-chlorobenzyl)aniline
Uniqueness
2,3-Dichloro-N-(2-fluorobenzyl)aniline is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 2-position of the benzyl group can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,3-dichloro-N-[(2-fluorophenyl)methyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN/c14-10-5-3-7-12(13(10)15)17-8-9-4-1-2-6-11(9)16/h1-7,17H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWSQYJBXDXHKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C(=CC=C2)Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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